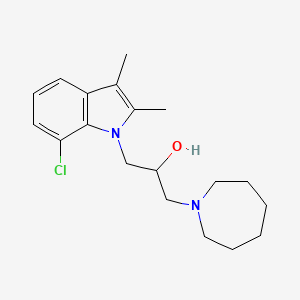

1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with an azepane ring, a chloro-substituted indole moiety, and a propanol group, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting with a suitable precursor, such as 2,3-dimethylindole, the chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride.

Azepane Ring Formation: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.

Coupling Reaction: The final step involves coupling the indole moiety with the azepane ring and the propanol group using reagents like alkyl halides and bases under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The propanol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield ketones or aldehydes, while substitution of the chloro group could introduce various functional groups like methoxy or amino groups.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical compounds.

Mécanisme D'action

The mechanism of action of 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The azepane ring and chloro-substituted indole moiety may contribute to the compound’s binding affinity and specificity, influencing its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol: Lacks the chloro group, which may affect its biological activity and chemical reactivity.

1-(piperidin-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol: Contains a piperidine ring instead of an azepane ring, which may influence its pharmacokinetic properties.

Uniqueness

1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is unique due to the presence of the azepane ring and the chloro-substituted indole moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable compound for further research and development.

Activité Biologique

1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and pain management. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈ClN₃O

- Molecular Weight : 273.76 g/mol

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Monoamine Oxidase Inhibition : It acts as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition may enhance mood and alleviate symptoms of depression and anxiety.

-

Receptor Affinity :

- Serotonin Receptors : The compound shows significant affinity for the 5-HT1A receptor, which is implicated in the modulation of mood and anxiety.

- Dopamine Receptors : It also interacts with dopamine receptor D2, suggesting potential antipsychotic effects.

- Analgesic and Anti-inflammatory Activity : In various animal models, the compound has demonstrated analgesic properties, making it a candidate for pain management therapies. Its anti-inflammatory effects further support its therapeutic potential.

Toxicity and Safety Profile

Toxicity studies indicate that this compound has low acute toxicity. It has shown minimal potential for mutagenicity and carcinogenicity in preliminary studies; however, comprehensive evaluations regarding chronic toxicity are still needed.

Case Studies

Several studies have explored the biological activity of this compound:

- Animal Model Studies : In rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors, corroborated by elevated levels of serotonin and dopamine in brain regions associated with mood regulation.

- In Vitro Studies : Cell culture assays demonstrated that the compound effectively inhibits MAO-A activity, leading to increased availability of neurotransmitters in synaptic clefts.

Applications in Research

The unique pharmacological profile of this compound suggests several applications:

| Application Area | Potential Uses |

|---|---|

| Mental Health | Treatment for depression and anxiety disorders |

| Pain Management | Analgesic for chronic pain conditions |

| Neuropharmacology | Research tool for studying serotonin/dopamine pathways |

Current State of Research

While initial findings are promising, research on this compound remains limited. Most studies focus on its synthesis and biological properties rather than extensive clinical evaluations or long-term safety assessments. Future research directions include:

- Long-term Toxicity Studies : Comprehensive evaluations to determine chronic effects.

- Pharmacokinetic Studies : Optimizing absorption, distribution, metabolism, and excretion properties.

- Synthesis of Derivatives : Developing analogs to enhance efficacy and reduce side effects.

Propriétés

IUPAC Name |

1-(azepan-1-yl)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O/c1-14-15(2)22(19-17(14)8-7-9-18(19)20)13-16(23)12-21-10-5-3-4-6-11-21/h7-9,16,23H,3-6,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAUFAILCWBVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCCCCC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.